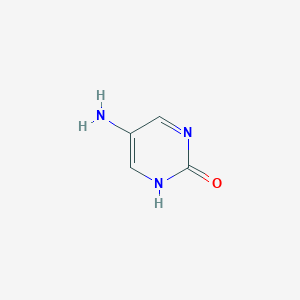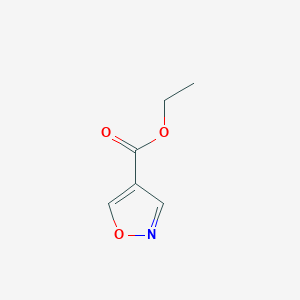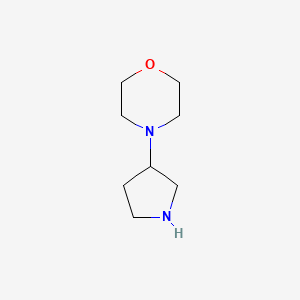
4-(Pyrrolidin-3-yl)morpholine
Descripción general
Descripción
“4-(Pyrrolidin-3-yl)morpholine” is a chemical compound with the empirical formula C8H16N2O . It is used as a pharmaceutical intermediate . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-(Pyrrolidin-3-yl)morpholine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-3-yl)morpholine” is characterized by a five-membered pyrrolidine ring and a morpholine ring . The presence of these rings allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-3-yl)morpholine” is a solid compound with a molecular weight of 156.23 . The physicochemical parameters of pyrrolidine derivatives can be influenced by steric factors, which can also affect their biological activity .Aplicaciones Científicas De Investigación
- Application : “4-(Pyrrolidin-3-yl)morpholine” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to form said end product. In this case, “4-(Pyrrolidin-3-yl)morpholine” could be used in the synthesis of various pharmaceutical drugs.
- Application : The pyrrolidine ring, which is part of the “4-(Pyrrolidin-3-yl)morpholine” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Method of Application : The method of application involves the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The outcome is the production of bioactive molecules with target selectivity characterized by the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Pharmaceutical Intermediate
Drug Discovery
- Application : “4-(Pyrrolidin-3-yl)morpholine” has been used in the synthesis of selective androgen receptor modulators (SARMs) . SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties. This property allows SARMs the advantage of androgen-receptor specificity, tissue selectivity, and the lack of steroid-related side effects.
- Method of Application : The method of application involves the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Results or Outcomes : The outcome is the production of SARMs with potential therapeutic applications in conditions such as muscle wasting and osteoporosis .
- Application : “4-(Pyrrolidin-3-yl)morpholine” might be used in real-time PCR applications . Real-time PCR is a laboratory technique based on the polymerase chain reaction, which is used to amplify and simultaneously quantify a targeted DNA molecule.
- Results or Outcomes : The outcome would be the amplification and quantification of a targeted DNA molecule, which could be useful in various research and diagnostic applications .
Selective Androgen Receptor Modulators (SARMs) Synthesis
Real-Time PCR
- Application : The pyrrolidine ring, which is part of the “4-(Pyrrolidin-3-yl)morpholine” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Method of Application : The method of application involves the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The outcome is the production of bioactive molecules with target selectivity characterized by the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
- Application : “4-(Pyrrolidin-3-yl)morpholine” might be used in real-time PCR applications . Real-time PCR is a laboratory technique based on the polymerase chain reaction, which is used to amplify and simultaneously quantify a targeted DNA molecule.
- Results or Outcomes : The outcome would be the amplification and quantification of a targeted DNA molecule, which could be useful in various research and diagnostic applications .
Synthesis of Bioactive Molecules
Real-Time PCR
Direcciones Futuras
The pyrrolidine ring, present in “4-(Pyrrolidin-3-yl)morpholine”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential of this scaffold in drug discovery, particularly in the treatment of various human diseases .
Propiedades
IUPAC Name |
4-pyrrolidin-3-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDRNMJJNFSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562382 | |
| Record name | 4-(Pyrrolidin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yl)morpholine | |
CAS RN |
53617-37-1 | |
| Record name | 4-(Pyrrolidin-3-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53617-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrrolidin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



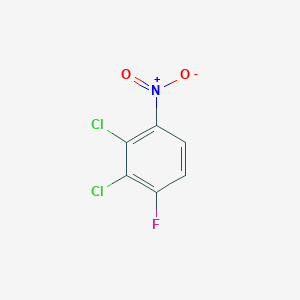
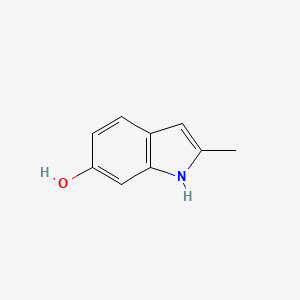
![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)
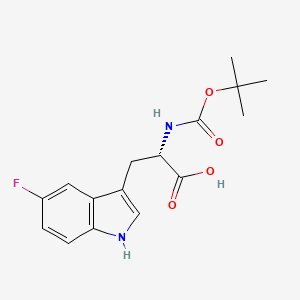
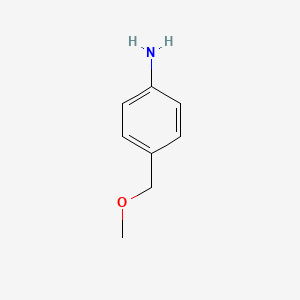
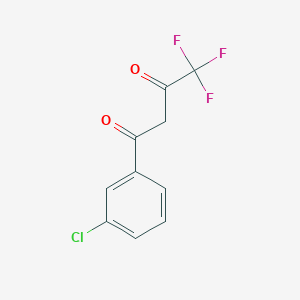
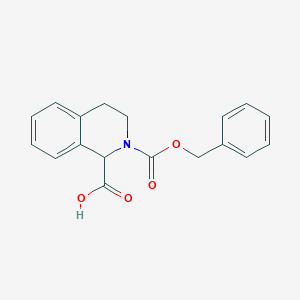
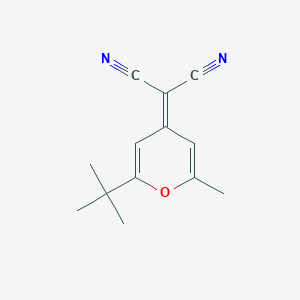
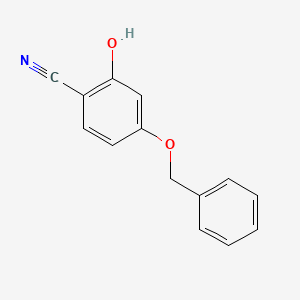
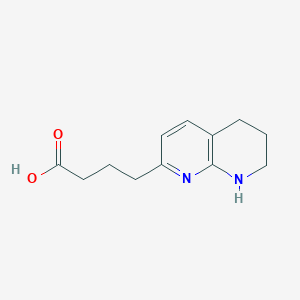
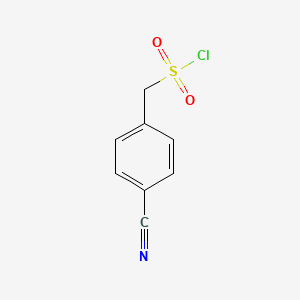
![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)
